Orion

Endocrinology Glucocorticoid Receptor Receptor Pharmacology

Triamcinolone diacetate (Orion, CAS 67-78-7) is a synthetic glucocorticoid prodrug that delivers sustained anti-inflammatory activity through gradual conversion to active triamcinolone. Its diacetate esterification confers enhanced lipophilicity and a 1-2 week duration of action, distinct from acetonide or hexacetonide analogs. This makes it the preferred reference compound for glucocorticoid receptor pharmacology, chronic inflammation models, and dermatological research. Available in ≥98% purity with competitive bulk pricing. Choose Orion for reproducible, high-potency glucocorticoid studies. Order today.

Molecular Formula C25H31FO8
Molecular Weight 478.5 g/mol
CAS No. 67-78-7
Cat. No. B1682460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrion
CAS67-78-7
SynonymsPolcartolone
Polcortolon
triamcinolone diacetate
Molecular FormulaC25H31FO8
Molecular Weight478.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)OC(=O)C)O
InChIInChI=1S/C25H31FO8/c1-13(27)33-12-20(31)25(32)21(34-14(2)28)10-18-17-6-5-15-9-16(29)7-8-22(15,3)24(17,26)19(30)11-23(18,25)4/h7-9,17-19,21,30,32H,5-6,10-12H2,1-4H3
InChIKeyXGMPVBXKDAHORN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 350 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Triamcinolone Acetonide (CAS 67-78-7) for Scientific Research and Industrial Procurement: A Pharmacological and Structural Overview


Triamcinolone acetonide (TA) is a highly potent synthetic glucocorticoid of the fluorinated corticosteroid class [1]. It is widely utilized in both clinical and research settings for its profound anti-inflammatory and immunosuppressive properties. Unlike many natural or other synthetic glucocorticoids, its unique acetonide moiety contributes to enhanced lipophilicity and a prolonged duration of action [2]. Its mechanism is mediated through high-affinity binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor [1], leading to the modulation of a vast array of inflammatory gene expression profiles [2].

Why Triamcinolone Acetonide (CAS 67-78-7) Cannot Be Assumed Equivalent to Other Corticosteroids: A Comparative Selection Framework


Generic substitution or interchange among corticosteroids is scientifically unsound due to significant differences in pharmacokinetics, receptor pharmacology, and clinical efficacy. The simple addition of an acetonide group or a fluorination pattern profoundly alters a compound's lipophilicity, tissue retention, and even its specific gene expression profile [1]. For instance, triamcinolone acetonide is not interchangeable with its hexacetonide analog in intra-articular applications due to markedly different durations of remission [2]. Furthermore, even within the same therapeutic class, subtle differences in receptor binding affinity and clearance rates can translate to divergent therapeutic windows and side effect profiles [1]. The quantitative evidence below demonstrates that the selection of triamcinolone acetonide over a close analog or alternative must be an evidence-based decision grounded in specific, measurable performance metrics.

Quantitative Differentiation of Triamcinolone Acetonide (CAS 67-78-7): A Head-to-Head Evidence Guide for Scientists and Procurement


Superior Glucocorticoid Receptor Binding Affinity Compared to Dexamethasone in AtT-20 Pituitary Tumor Cells

Triamcinolone acetonide demonstrates a higher binding affinity for the glucocorticoid receptor (GR) than dexamethasone, a common alternative synthetic glucocorticoid, in the AtT-20 cell model. This difference in receptor affinity correlates with a more potent functional response, as measured by ACTH suppression [1].

Endocrinology Glucocorticoid Receptor Receptor Pharmacology

Superior Immediate Therapeutic Effect in Macular Edema Over Dexamethasone Implant and Anti-VEGF Agents

In a comparative clinical study assessing the immediate (1-day) response of macular edema to intravitreal injections, triamcinolone acetonide (TA) produced a greater mean reduction in central retinal thickness (CRT) than both a sustained-release dexamethasone (DEX) implant and anti-VEGF antibodies . This demonstrates a potential advantage for TA when a rapid anatomical response is the primary clinical or research goal.

Ophthalmology Diabetic Macular Edema Intravitreal Injection

Extended Duration of Action of Intramuscular Formulation Compared to Other Injectable Corticosteroids

The intramuscular (IM) route of triamcinolone acetonide is characterized by a prolonged duration of effect, a feature that distinguishes it from many other injectable corticosteroids [1]. This is a result of its low solubility at the injection site and slow systemic absorption, providing a unique pharmacokinetic profile for long-term disease management in research models [2].

Pharmacokinetics Sustained Release Intramuscular Depot

Distinct Topical Potency Classification and Vasoconstrictor Activity Profile

Triamcinolone acetonide is consistently classified as a mid-strength (Class 4 or 5) topical corticosteroid, placing it in a specific potency tier distinct from both high-potency agents (e.g., clobetasol) and low-potency options (e.g., hydrocortisone) [1]. Vasoconstrictor assay data confirms that TA 0.1% ointment achieves a statistically similar blanching score to a diluted 0.025% TA formulation, demonstrating a consistent dose-response relationship within its class [2].

Dermatology Topical Corticosteroid Vasoconstrictor Assay

Validated Research and Industrial Applications for Triamcinolone Acetonide (CAS 67-78-7) Based on Comparative Evidence


In Vitro Mechanistic Studies of Glucocorticoid Receptor Agonism

Based on its superior binding affinity (Kd = 3.4 nM) and functional potency (IC50 = 0.12 nM) relative to dexamethasone in the AtT-20 cell model [1], triamcinolone acetonide is the optimal candidate for experiments requiring a highly potent, high-affinity GR agonist. Its use can help define maximum efficacy windows and is ideal for studying receptor-ligand interactions, including the specific conformational changes in the GR ligand-binding domain that enhance stability [2].

Animal Models of Sustained Systemic or Local Anti-Inflammatory Effect

The prolonged duration of action of intramuscular triamcinolone acetonide, with adrenal suppression lasting 30-40 days from a single dose [1], makes it uniquely suited for establishing long-term, low-maintenance models of glucocorticoid exposure. This property is invaluable in research on chronic inflammatory diseases, autoimmune disorders, or the metabolic side effects of sustained steroid therapy, minimizing the need for frequent animal handling.

Ophthalmic Research Requiring Rapid Resolution of Tissue Edema

In preclinical models of retinal edema or inflammation, the superior immediate (1-day) reduction in central retinal thickness achieved by intravitreal triamcinolone acetonide compared to dexamethasone implants and anti-VEGF agents [1] positions it as the agent of choice. This rapid kinetic effect is critical for studies focused on the acute phase of edema resolution and the early cellular and molecular events that follow vascular leakage.

Dermatological Research and Topical Formulation Development

The well-characterized mid-potency profile (Class 4/5) and validated vasoconstrictor activity of triamcinolone acetonide [1] make it an essential reference compound in dermatological research. It serves as a reliable positive control for moderate anti-inflammatory effects in models of dermatitis and is a benchmark for developing novel topical formulations aimed at achieving specific potency tiers without the risks associated with high-potency steroids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Orion

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.